![molecular formula C10H13NO2 B14269778 Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- CAS No. 155073-71-5](/img/structure/B14269778.png)
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with acetic anhydride to form the corresponding ester, followed by aminolysis with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.
Reduction: Formation of N-[(2S)-2-hydroxy-2-phenylethyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: An amide derivative with a phenyl group directly attached to the nitrogen.
N-phenylacetamide: Similar structure but lacks the hydroxyl group.
2-phenylacetamide: Similar structure but with the phenyl group attached to the carbonyl carbon.
Uniqueness
Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is unique due to the presence of both a hydroxyl group and a phenylethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
155073-71-5 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[(2S)-2-hydroxy-2-phenylethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)/t10-/m1/s1 |
Clé InChI |
KJCJYQYRPOJUKJ-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)NC[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CC(=O)NCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


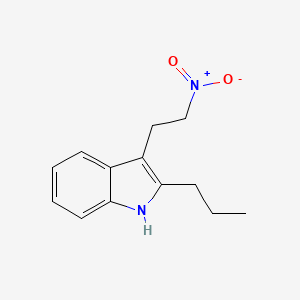
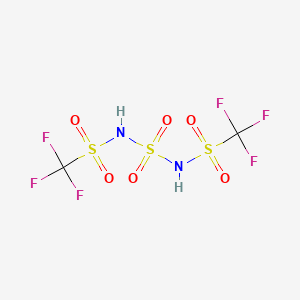
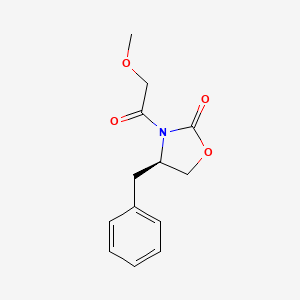
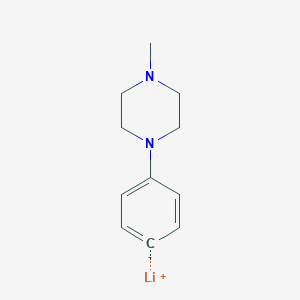
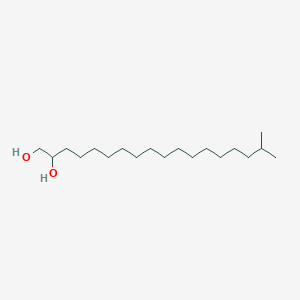
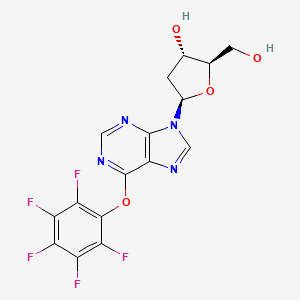
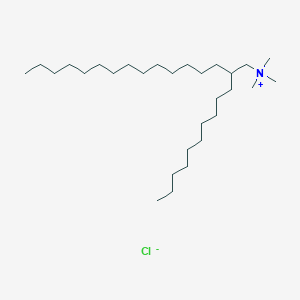
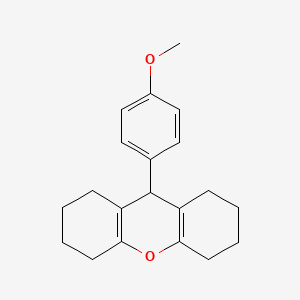
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
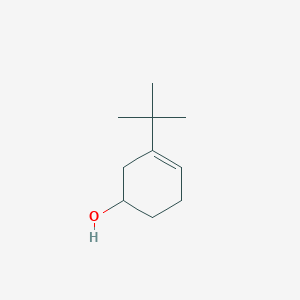

![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)

